Soyasaponin A3 - 114077-04-2

Soyasaponin A3

Catalog Number: EVT-14298433
CAS Number: 114077-04-2
Molecular Formula: C48H78O19
Molecular Weight: 959.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Soyasaponin A3 is a bioactive compound primarily derived from soybeans (Glycine max). It belongs to a class of compounds known as saponins, which are glycosides with diverse biological activities. Soyasaponin A3 is recognized for its potential health benefits, including anti-inflammatory and antioxidant properties, making it a subject of interest in nutritional and medicinal research.

Source

Soyasaponin A3 is predominantly found in soybeans, where it exists alongside other soyasaponins. The extraction and characterization of soyasaponins from soybeans have been extensively studied using techniques like high-performance liquid chromatography coupled with mass spectrometry. These methods allow for the identification and quantification of various saponins, including Soyasaponin A3, in soybean varieties .

Classification

Soyasaponin A3 is classified under the group of triterpenoid saponins. These compounds are characterized by their steroid-like structure and are known for their ability to form complexes with lipids and proteins, contributing to their biological activities.

Synthesis Analysis

Methods

The synthesis of Soyasaponin A3 can be achieved through several methods, primarily involving extraction from soybean seeds. The most common technique involves solvent extraction followed by purification processes such as chromatography.

  1. Extraction: Soybeans are typically ground and subjected to extraction with organic solvents like methanol or ethanol.
  2. Purification: The crude extract is then purified using chromatographic techniques, such as high-performance liquid chromatography or column chromatography, to isolate Soyasaponin A3 from other components.

Technical Details

The extraction process often employs varying concentrations of solvents and temperatures to optimize yield. For instance, a study indicated that an 80% aqueous methanol solution is effective for extracting bioactive constituents from soybean seeds . The extracted compounds can then be analyzed for their saponin content using mass spectrometry.

Molecular Structure Analysis

Structure

The molecular structure of Soyasaponin A3 consists of a triterpenoid aglycone backbone linked to sugar moieties. The specific arrangement of these sugars contributes to its biological activity and solubility properties.

Data

  • Molecular Formula: C30H50O10
  • Molecular Weight: 578.7 g/mol
  • Structural Features: The structure typically includes multiple hydroxyl groups and glycosidic linkages that enhance its interaction with biological membranes.
Chemical Reactions Analysis

Reactions

Soyasaponin A3 can undergo various chemical reactions that affect its stability and bioactivity. Common reactions include:

  1. Hydrolysis: Under acidic or basic conditions, the glycosidic bonds can be hydrolyzed, leading to the release of the aglycone and sugar components.
  2. Deacetylation: This reaction can occur when acetylated forms of saponins are treated with alkaline solutions, resulting in more polar compounds that may exhibit different biological activities .

Technical Details

The stability of Soyasaponin A3 can be influenced by environmental factors such as pH and temperature during extraction and storage processes.

Mechanism of Action

Process

The mechanism by which Soyasaponin A3 exerts its biological effects involves several pathways:

  1. Anti-inflammatory Activity: It has been shown to inhibit the nuclear factor kappa B (NF-kB) signaling pathway, which plays a critical role in the inflammatory response .
  2. Cholesterol Regulation: Soyasaponin A3 may also influence lipid metabolism by maintaining cholesterol homeostasis in macrophages, thus affecting inflammatory processes .

Data

Research indicates that soyasaponins can modulate immune responses by altering the recruitment and activation of immune cells in inflammatory conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents; solubility varies depending on the degree of glycosylation.

Chemical Properties

  • pH Stability: Soyasaponin A3 maintains stability across a range of pH levels but may degrade under extreme acidic or alkaline conditions.
  • Thermal Stability: It is relatively stable at moderate temperatures but may decompose at high temperatures during processing.
Applications

Scientific Uses

Soyasaponin A3 has several applications in scientific research:

  1. Nutraceuticals: Due to its health-promoting properties, it is explored as a dietary supplement for its potential benefits in reducing inflammation and cholesterol levels.
  2. Pharmaceuticals: Investigated for its role in developing anti-inflammatory drugs and treatments for metabolic disorders.
  3. Food Industry: Used as a natural emulsifier and stabilizer due to its surfactant properties.
Biosynthesis and Metabolic Pathways of Soyasaponin A3

Enzymatic Mechanisms in Triterpene Saponin Biosynthesis

Soyasaponin A3 belongs to the group A soyasaponins, characterized by the oleanane-type triterpenoid aglycone soyasapogenol A. Its biosynthesis initiates with the cyclization of 2,3-oxidosqualene by β-amyrin synthase, forming the triterpene backbone. This scaffold undergoes sequential oxidative modifications and glycosylation to yield the final saponin structure. The process exemplifies the sophisticated enzymatic machinery in Glycine max (soybean), involving cytochrome P450 monooxygenases (CYPs) and glycosyltransferases as key catalysts [1] [8].

Role of Cytochrome P450 Monooxygenases in Aglycone Modification

Cytochrome P450 monooxygenases drive the structural diversification of the β-amyrin backbone. In soyasaponin A3 biosynthesis, CYP93E1 catalyzes the first oxidation step at C-24 of β-amyrin, yielding 24-hydroxy-β-amyrin—a precursor for soyasapogenol A formation [8]. This enzyme exhibits strict regioselectivity, distinguishing it from other CYP subfamilies (e.g., CYP716A enzymes that modify C-28 or C-16β). For instance, Platycodon grandiflorus CYP716A141 hydroxylates β-amyrin at C-16β, a position irrelevant to soyasapogenol A synthesis [3]. Functional characterization using heterologous expression in yeast confirms CYP93E1’s role in generating soyasapogenol A intermediates [8].

Further oxidation at C-22 is likely mediated by unidentified CYPs, completing the formation of the soyasapogenol A aglycone. The spatial arrangement of these enzymes within endoplasmic reticulum membranes facilitates efficient substrate channeling, as observed in other triterpenoid pathways .

Table 1: Cytochrome P450 Monooxygenases in Triterpenoid Saponin Biosynthesis

EnzymePlant SourceCatalytic FunctionPosition ModifiedProduct
CYP93E1Glycine maxHydroxylationC-2424-Hydroxy-β-amyrin
CYP716A12Medicago truncatulaC-28 oxidationC-28Oleanolic acid
CYP716A141Platycodon grandiflorusHydroxylationC-16β16β-Hydroxy-β-amyrin
CYP88D6Glycyrrhiza uralensisC-11 oxidationC-1111-Oxo-β-amyrin

Glycosyltransferase-Mediated Sugar Chain Assembly

Glycosylation transforms hydrophobic sapogenins into amphipathic saponins, enhancing biological activity. Soyasaponin A3 contains a disaccharide chain (glucose-xylose) attached at C-3 and a glucose moiety at C-22. This process is orchestrated by UDP-dependent glycosyltransferases (UGTs). UGT73F2 and UGT91H4 sequentially add glucose and xylose to the C-3 position in soybean, with UGT73F2 acting first to attach glucose [8].

UGTs exhibit stringent sugar donor specificity: UDP-glucose for glucosylation and UDP-xylose for xylosylation. The C-22 glycosylation is likely mediated by distinct UGTs, though exact isoforms remain uncharacterized. In Barbarea vulgaris, UGT73C subfamily members catalyze analogous 3-O-glucosylation of sapogenins, suggesting evolutionary conservation of this step [8]. Kinetic studies reveal glycosyltransferases operate sequentially, with prior glycosylation enhancing enzyme affinity for subsequent reactions [8].

Table 2: Glycosyltransferases in Saponin Biosynthesis

EnzymePlant SourceCatalytic FunctionPosition ModifiedSugar Donor
UGT73F2Glycine max3-O-glucosylationC-3UDP-glucose
UGT91H4Glycine max3-O-xylosylationC-3UDP-xylose
UGT73C11Barbarea vulgaris3-O-glucosylationC-3UDP-glucose
UGT74M1Saponaria vaccaria28-O-glucosylationC-28UDP-glucose

Genetic Regulation of Soyasaponin A3 Production in Glycine max

Transcriptional Control of CYP93E1 and Related Oxidases

The CYP93E1 gene is transcriptionally regulated by R2R3-MYB transcription factors that bind promoter motifs in response to developmental and environmental cues. In soybean roots, CYP93E1 expression peaks during seed maturation, correlating with saponin accumulation. Functional haplotypes of the CYP93E1 promoter influence expression levels, as demonstrated by luciferase reporter assays. Haplotype 2 (Hap2) shows 4-fold higher activity than Hap1 due to a critical SNP in an MYB-binding site [1].

Genome-wide association studies (GWAS) using the 180K Axiom® SoyaSNP array identified Glyma.07g254600 as a major regulator of group A soyasaponin biosynthesis. This gene encodes a cytochrome P450 (likely CYP93E1) and contains 14 nonsynonymous SNPs significantly associated with soyasaponin A3 content. Among these, AX-90322128 is a functional marker for high soyasaponin accumulation [1].

Table 3: Genetic Markers Associated with Soyasaponin A3 Biosynthesis

Gene LocusMarker IDAssociated TraitEffect SizeHaplotype Frequency
Glyma.07g254600AX-90322128Soyasaponin A3 contentHigh62% (Korean accessions)
CYP93E1 promoterss715603854Transcriptional activity4-fold increase38% (Wild soybean)
Glyma.13g215700AX-90456721β-Amyrin synthase expressionModerate45% (Cultivars)

Evolutionary Conservation of Saponin Biosynthetic Clusters in Legumes

The soyasaponin pathway exhibits microsynteny across legume genomes. The CYP93E1-UGT73F2-UGT91H4 cluster on chromosome 7 is conserved in Medicago truncatula and Phaseolus vulgaris, suggesting a shared evolutionary origin. This cluster spans 350 kb in soybean and includes two additional UGTs (UGT73K1, UGT84A31) implicated in saponin modification. Comparative genomics reveals that gene duplication events 25–40 million years ago expanded CYP93E paralogs in legumes, enabling functional diversification [8].

Notably, wild soybean (Glycine soja) accessions harbor greater genetic diversity in this cluster than cultivated varieties. Haplotype analysis identifies four major haplotypes governing soyasaponin A3 variation. Haplotype 3 (Hap3), predominant in Northeast Asian wild soybeans, contains a 15-bp insertion in the UGT73F2 promoter, enhancing its expression by 60%. This insertion is absent in commercial cultivars, indicating domestication-associated loss of high-saponin alleles [1] [8].

Properties

CAS Number

114077-04-2

Product Name

Soyasaponin A3

IUPAC Name

6-[[9,10-dihydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C48H78O19

Molecular Weight

959.1 g/mol

InChI

InChI=1S/C48H78O19/c1-20-27(51)29(53)33(57)40(62-20)66-35-30(54)28(52)23(18-49)63-41(35)67-36-32(56)31(55)34(39(60)61)65-42(36)64-26-12-13-45(5)24(46(26,6)19-50)11-14-48(8)25(45)10-9-21-22-17-43(2,3)37(58)38(59)44(22,4)15-16-47(21,48)7/h9,20,22-38,40-42,49-59H,10-19H2,1-8H3,(H,60,61)

InChI Key

NQGDGFITHGCDAO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

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